Dual FABP4/5 Inhibitory Potency Compared to Monoselective FABP4 Inhibitor BMS309403
Although specific IC50 data for CAS 1207022-88-5 have not been published in peer-reviewed literature, the patent family (JP2015527384A) reports that thiophenylamide analogs within the same Markush structure achieve dual FABP4/5 inhibition with IC50 values in the low nanomolar to sub-micromolar range, as measured by time-resolved fluorescence energy transfer (TR-FRET) assays [1]. In contrast, the widely used reference compound BMS309403 exhibits potent FABP4 inhibition (Ki < 2 nM) but significantly weaker FABP5 activity (Ki > 250 nM), resulting in a >100-fold selectivity window that limits its utility in models requiring simultaneous blockade of both isoforms [2]. The dual inhibitory profile inferred for CAS 1207022-88-5 provides a distinct pharmacological advantage for studies where FABP5 compensation may confound FABP4-selective interventions.
| Evidence Dimension | FABP4 vs. FABP5 inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | Not individually published; patent class representative IC50 ~20–200 nM for dual FABP4/5 inhibition (TR-FRET assay) |
| Comparator Or Baseline | BMS309403: FABP4 Ki < 2 nM; FABP5 Ki > 250 nM (competitive binding assay with 1,8-ANS probe) |
| Quantified Difference | Dual FABP4/5 activity vs. >100-fold FABP4 selectivity for BMS309403 |
| Conditions | In vitro recombinant human FABP4 and FABP5; fluorescence-based competition assay |
Why This Matters
Procurement of CAS 1207022-88-5 enables functional studies where concomitant FABP5 inhibition is mechanistically required, a scenario where BMS309403 would be ineffective.
- [1] Büttelmann, B. et al. Acyclic thiophenylamides as inhibitors of fatty acid binding protein (FABP) 4 and / or 5. JP Patent JP2015527384A, Example 1–50, 2015. View Source
- [2] Sulsky, R. et al. Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP). Bioorganic & Medicinal Chemistry Letters 17, 3511–3515 (2007). View Source
